3-(2-butoxyethoxy)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

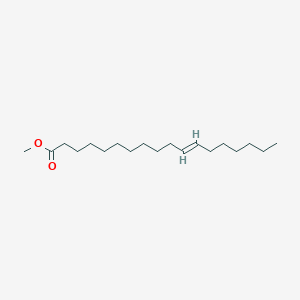

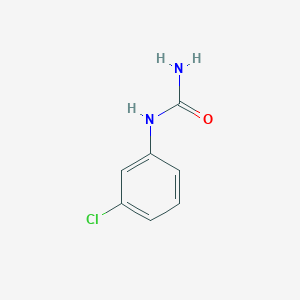

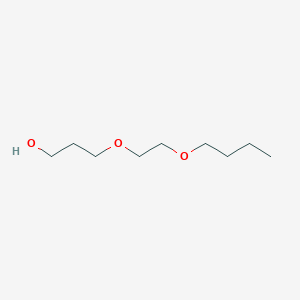

3-(2-butoxyethoxy)propan-1-ol is an organic compound with the molecular formula C₉H₂₀O₃ . It is a colorless liquid known for its use as a solvent in various industrial applications. This compound is characterized by its relatively low toxicity and good solubility in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-butoxyethoxy)propan-1-ol can be synthesized through the reaction of 2-butoxyethanol with propylene oxide . The reaction typically occurs under basic conditions, using a catalyst such as sodium hydroxide . The process involves the nucleophilic attack of the hydroxyl group of 2-butoxyethanol on the epoxide ring of propylene oxide, resulting in the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(2-butoxyethoxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols with different chain lengths.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Reagents like or are employed for substitution reactions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Various alcohols.

Substitution: Halogenated compounds or sulfonates.

Scientific Research Applications

3-(2-butoxyethoxy)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a medium for the extraction and purification of biological molecules.

Medicine: It is utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

Industry: It is employed in the production of coatings, paints, and cleaning agents due to its excellent solvency properties.

Mechanism of Action

The mechanism by which 3-(2-butoxyethoxy)propan-1-ol exerts its effects is primarily through its role as a solvent. It interacts with various molecular targets by dissolving them, facilitating chemical reactions, and enhancing the solubility of other compounds. The pathways involved include the disruption of intermolecular forces and the stabilization of reaction intermediates.

Comparison with Similar Compounds

2-Butoxyethanol: Similar in structure but lacks the additional propanol group.

Diethylene glycol monobutyl ether: Has a similar ether linkage but differs in the length of the carbon chain.

Propylene glycol monobutyl ether: Similar in having a propanol group but differs in the ether linkage.

Uniqueness: 3-(2-butoxyethoxy)propan-1-ol is unique due to its specific combination of ether and alcohol functional groups, which confer distinct solvency properties and reactivity. Its balanced hydrophilic and hydrophobic characteristics make it particularly useful in applications requiring both water and organic solubility.

Properties

CAS No. |

10043-18-2 |

|---|---|

Molecular Formula |

C9H20O3 |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

3-(2-butoxyethoxy)propan-1-ol |

InChI |

InChI=1S/C9H20O3/c1-2-3-6-11-8-9-12-7-4-5-10/h10H,2-9H2,1H3 |

InChI Key |

ANYPGYQTLSGXJN-UHFFFAOYSA-N |

SMILES |

CCCCOCCOCCCO |

Canonical SMILES |

CCCCOCCOCCCO |

Synonyms |

3-(2-Butoxyethoxy)-1-propanol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.